molecular formula C19H16N6O2 B2429588 (E)-N'-methoxy-N-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide CAS No. 303145-99-5

(E)-N'-methoxy-N-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide

Cat. No. B2429588
M. Wt: 360.377
InChI Key: WCECCZMWIVSDSX-UHFFFAOYSA-N
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Description

“(E)-N’-methoxy-N-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are known to have a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties .

Scientific Research Applications

Chemical Rearrangements and Synthesis

Research has explored the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, a process that could be relevant to understanding the chemical behavior of compounds similar to (E)-N'-methoxy-N-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide. The study involved the reduction of certain hydrazinylidene compounds to achieve the desired transformation (Lashmanova et al., 2019).

Antimicrobial Activity

Compounds in the triazolopyrimidine class have been studied for their antimicrobial properties. A study highlighted the synthesis of chromene molecules including triazolopyrimidine derivatives, demonstrating significant antibacterial activities against various microorganisms (Okasha et al., 2016).

Herbicidal Activity

The herbicidal potential of triazolopyrimidine derivatives, which are structurally related to (E)-N'-methoxy-N-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide, has been investigated. Compounds with similar structures exhibited excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

Anticancer Activity

A study modified a triazolopyrimidine compound, closely related to (E)-N'-methoxy-N-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide, showing that the synthesized derivatives exhibited potent antiproliferative activities against various human cancer cell lines (Wang et al., 2015).

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Research has been conducted on developing an ELISA for detecting compounds structurally similar to (E)-N'-methoxy-N-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide. This assay was effective for quantifying such compounds in soil and water samples, offering an alternative to conventional analysis techniques (Parnell Js & Hall Jc, 1998).

Synthesis and Characterization

The synthesis and characterization of novel triazolopyrimidine derivatives, which are related to the compound of interest, were undertaken to explore their potential biological activities. These studies involve complex chemical synthesis methods and in-depth spectroscopic analysis to understand their properties (Ahmed, Ahmed & Abdelhamid, 2014).

properties

IUPAC Name

N-methoxy-N'-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2/c1-26-22-13-21-18-23-19-20-12-11-17(25(19)24-18)14-7-9-16(10-8-14)27-15-5-3-2-4-6-15/h2-13H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCECCZMWIVSDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=NC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-methoxy-N-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide

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